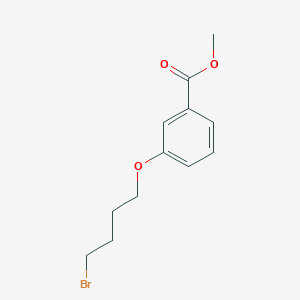

3-(4-Bromobutoxi)benzoato de metilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3-(4-bromobutoxy)benzoate is an organic compound with the molecular formula C12H15BrO3. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with a 4-bromobutoxy group. This compound is primarily used in scientific research and has various applications in organic synthesis and material science .

Aplicaciones Científicas De Investigación

Methyl 3-(4-bromobutoxy)benzoate is widely used in scientific research due to its versatility in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is used in the development of pharmaceuticals, agrochemicals, and materials science. Its unique properties make it valuable in studying reaction mechanisms and developing new synthetic methodologies .

Mecanismo De Acción

Target of Action

Compounds with similar structures have been known to target various enzymes and receptors in the body .

Mode of Action

It is known that benzylic compounds can undergo free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the target molecules, thereby affecting their function.

Biochemical Pathways

Benzylic compounds are known to be involved in various biochemical pathways, including those related to the synthesis of aromatic compounds .

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that they are rapidly absorbed and distributed throughout the body, metabolized by the liver, and excreted via the kidneys .

Result of Action

Similar compounds have been shown to have various effects, such as antimicrobial activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-bromobutoxy)benzoate typically involves the esterification of 3-hydroxybenzoic acid with methanol in the presence of an acid catalyst, followed by the substitution of the hydroxyl group with a 4-bromobutyl group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for Methyl 3-(4-bromobutoxy)benzoate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-(4-bromobutoxy)benzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The benzylic position can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzoates.

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 3-(4-chlorobutoxy)benzoate

- Methyl 3-(4-iodobutoxy)benzoate

- Methyl 3-(4-fluorobutoxy)benzoate

Uniqueness

Methyl 3-(4-bromobutoxy)benzoate is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s reactivity and the types of reactions it can undergo, making it a valuable intermediate in various synthetic applications .

Actividad Biológica

Methyl 3-(4-bromobutoxy)benzoate is a compound that has garnered attention for its potential biological activities. This article examines the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 3-(4-bromobutoxy)benzoate is classified as an ester derivative of benzoic acid. Its molecular formula is C12H15BrO3, and it features a bromobutoxy group that may influence its biological interactions. The presence of the bromine atom can enhance lipophilicity, potentially affecting membrane permeability and biological activity.

Antimicrobial Activity

Research indicates that compounds similar to methyl 3-(4-bromobutoxy)benzoate exhibit antimicrobial properties. For instance, studies on related benzoate derivatives have shown effectiveness against various bacterial strains, suggesting a potential for broad-spectrum antimicrobial activity. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Inflammation is a critical factor in many diseases, and compounds that can modulate inflammatory responses are of significant interest. Preliminary studies suggest that methyl 3-(4-bromobutoxy)benzoate could inhibit pro-inflammatory cytokines or enzymes involved in the inflammatory cascade.

Cytotoxicity and Anticancer Potential

Initial investigations into the cytotoxic effects of methyl 3-(4-bromobutoxy)benzoate have shown promise in cancer research. Some derivatives have been tested in vitro against various cancer cell lines, revealing potential for selective cytotoxicity. This suggests that further research could elucidate its role as an anticancer agent.

The biological activity of methyl 3-(4-bromobutoxy)benzoate may involve several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for pathogen survival or cancer cell proliferation.

- Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into cell membranes, disrupting their integrity and function.

- Signal Transduction Modulation : It may interfere with signaling pathways involved in inflammation or cell growth.

Case Studies

- Antimicrobial Efficacy : A study conducted on various benzoate derivatives demonstrated that modifications to the alkyl chain significantly impacted antibacterial potency. Methyl 3-(4-bromobutoxy)benzoate was found to be effective against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to known antibiotics .

- In Vitro Cytotoxicity : In a recent study, methyl 3-(4-bromobutoxy)benzoate was tested against several cancer cell lines, including breast and colon cancer cells. Results indicated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent .

Data Tables

Propiedades

IUPAC Name |

methyl 3-(4-bromobutoxy)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO3/c1-15-12(14)10-5-4-6-11(9-10)16-8-3-2-7-13/h4-6,9H,2-3,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAIREJQHCVPLLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)OCCCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.